Methomyl oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

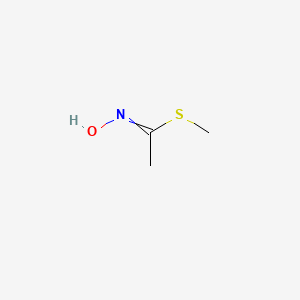

methyl N-hydroxyethanimidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVWCPZVQACAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027754 | |

| Record name | S-Methyl N-hydroxythioacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13749-94-5 | |

| Record name | Methomyl oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methomyl oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-Methyl N-hydroxythioacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-hydroxythioimidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of S-methyl-N-hydroxythioacetimidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-methyl-N-hydroxythioacetimidate, commonly known as methomyl (B1676398) oxime, is a crucial intermediate in the synthesis of several carbamate (B1207046) insecticides, including methomyl. Its production is of significant interest in the agrochemical industry. This technical guide provides a comprehensive overview of the primary synthetic route to S-methyl-N-hydroxythioacetimidate, focusing on the widely employed acetaldehyde (B116499) method. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to aid researchers in the successful laboratory-scale synthesis of this important compound.

Introduction

S-methyl-N-hydroxythioacetimidate is a key building block for the synthesis of various commercial pesticides. The efficiency and cost-effectiveness of its production are critical for the manufacturing of the final agrochemical products. Among the various reported synthetic strategies, the acetaldehyde method stands out as the most commercially viable and widely practiced route, particularly in industrial settings.[1][2] This method involves a three-step sequence starting from readily available acetaldehyde.

This guide will focus on a detailed exposition of the acetaldehyde method, providing a step-by-step protocol derived from established literature and patents.

Synthetic Routes

While several methods for the synthesis of S-methyl-N-hydroxythioacetimidate have been reported, including the thioacetaldehyde (B13765720) oxime method, acetonitrile (B52724) method, methyl ethyl ketone method, and nitroethane method, the acetaldehyde method is predominantly used due to its high yield, cost-effectiveness, and use of accessible starting materials.[1][2]

The acetaldehyde method can be summarized in the following three key steps:

-

Oximation of Acetaldehyde: Reaction of acetaldehyde with a hydroxylamine (B1172632) salt to form acetaldoxime (B92144).

-

Chlorination: Conversion of acetaldoxime to acethydroxamoyl chloride.

-

Thioesterification: Reaction of acethydroxamoyl chloride with a methyl mercaptide source to yield the final product, S-methyl-N-hydroxythioacetimidate.

A notable improvement in this process involves the use of N-methylpyrrolidone (NMP) as a solvent, which has been shown to stabilize the intermediate acethydroxamoyl chloride and lead to high yields of the final product.[3]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of S-methyl-N-hydroxythioacetimidate based on the acetaldehyde method, adapted from patented procedures.[3][4]

Materials and Equipment

-

Acetaldehyde

-

Hydroxylamine hydrochloride or sulfate

-

Sodium hydroxide (B78521)

-

Chlorine gas

-

Methyl mercaptan

-

N-methylpyrrolidone (NMP)

-

Water

-

Hexane

-

Standard laboratory glassware

-

Reaction vessel with cooling capabilities and gas inlet

-

Magnetic stirrer

-

pH meter

-

Filtration apparatus

Step 1: Synthesis of Acetaldoxime

-

This reaction is well-documented in the literature and generally proceeds with high yield. A typical laboratory procedure is as follows:

-

In a reaction flask equipped with a stirrer and a dropping funnel, dissolve hydroxylamine hydrochloride in water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to neutralize the hydrochloric acid.

-

To this cold solution, add acetaldehyde dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

-

The resulting aqueous solution of acetaldoxime can be used directly in the next step or extracted with a suitable organic solvent like dichloromethane (B109758) if a purified, solvent-free starting material is required for the subsequent step.

Step 2: Chlorination of Acetaldoxime to Acethydroxamoyl Chloride

-

In a reaction vessel cooled to approximately -5 °C, charge 59 g (1 mole) of acetaldoxime and 236 g of N-methylpyrrolidone (NMP).[3]

-

Sparge 71 g (1 mole) of chlorine gas into the solution at a rate that maintains the reaction temperature at or below 0 °C.[3]

-

After the complete addition of chlorine, continue stirring the reaction mixture at 0 °C for about 15 minutes to ensure the reaction goes to completion.[3]

Step 3: Thioesterification to S-methyl-N-hydroxythioacetimidate

-

To the cold solution of acethydroxamoyl chloride from the previous step, add 50.4 g (1.05 mole) of methyl mercaptan.[3] Alternatively, a separately prepared solution of sodium methyl mercaptide can be used.

-

Preparation of Sodium Methyl Mercaptide (optional): Dissolve 25 g (0.52 mole) of methyl mercaptan in a solution of 40 g of sodium hydroxide in 100 g of water.[4]

-

Following the addition of the mercaptan or its salt, add 150 g of water to the reaction mixture.[3]

-

Slowly add a 50% aqueous solution of sodium hydroxide dropwise to adjust the pH of the mixture to a range of 6-7.[3] During this addition, the temperature should be carefully maintained at or below 5 °C.[3]

-

Once the desired pH is reached, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.[3]

Work-up and Purification

-

The precipitated sodium chloride is removed by filtration.[3]

-

The filtrate containing the product can be further purified. One method involves cooling the solution to -10 °C to crystallize the S-methyl-N-hydroxythioacetimidate, followed by filtration.[4]

-

The collected crystals can be re-slurried in hexane, filtered, and dried to yield the purified product.[4]

-

The final product is a white crystalline solid.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of S-methyl-N-hydroxythioacetimidate using the acetaldehyde method with NMP as the solvent.

| Parameter | Value | Reference |

| Starting Materials | ||

| Acetaldoxime | 1 mole | [3] |

| Chlorine | 1 mole | [3] |

| Methyl Mercaptan | 1.05 moles | [3] |

| Reaction Conditions | ||

| Chlorination Temperature | -10 °C to 0 °C | [3] |

| Thioesterification Temperature | 0 °C to 10 °C | [3] |

| Final pH | 6-7 | [3] |

| Yield and Purity | ||

| Yield | 80-90% | [3] |

| Purity | >98% (typical) | |

| Melting Point | 87-88 °C | [4] |

Visualization of the Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of S-methyl-N-hydroxythioacetimidate.

Caption: Workflow for the synthesis of S-methyl-N-hydroxythioacetimidate.

Characterization

The structure of the synthesized S-methyl-N-hydroxythioacetimidate should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the methyl protons of the S-methyl group and the methyl group of the acetimidate moiety, as well as a signal for the hydroxyl proton.

-

¹³C NMR will show signals for the two methyl carbons, the imine carbon, and the thioester carbon.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a characteristic broad absorption band for the O-H stretch of the N-hydroxy group, C-H stretching vibrations for the methyl groups, and a C=N stretching frequency for the imine.

-

-

Mass Spectrometry (MS):

-

Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at the expected m/z value.

-

Safety Considerations

-

Acetaldehyde is a volatile and flammable liquid.

-

Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Methyl mercaptan is a toxic and flammable gas with a strong, unpleasant odor.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The acetaldehyde method provides a reliable and high-yielding route for the synthesis of S-methyl-N-hydroxythioacetimidate. The use of N-methylpyrrolidone as a solvent is particularly advantageous for achieving high efficiency in the chlorination and subsequent thioesterification steps. This guide provides a detailed protocol and relevant data to facilitate the successful synthesis and characterization of this important chemical intermediate in a research setting. Careful attention to reaction conditions and safety precautions is essential for a successful and safe execution of this synthesis.

References

Technical Guide: Methomyl Oxime (CAS No. 13749-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398) oxime, with the CAS registry number 13749-94-5, is primarily known as a key metabolite of the N-methyl carbamate (B1207046) insecticides Methomyl and Thiodicarb.[1] Its chemical name is methyl (1E)-N-hydroxyethanimidothioate, and it is also referred to as S-methyl N-hydroxythioacetimidate.[1] While the parent compound, Methomyl, is a potent acetylcholinesterase (AChE) inhibitor, Methomyl oxime itself is generally considered to be of lower toxicological concern as it lacks the carbamate functional group responsible for this activity.[2] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, toxicological profile, metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 13749-94-5 | [1] |

| Molecular Formula | C₃H₇NOS | [1][3] |

| Molecular Weight | 105.16 g/mol | [1][2] |

| IUPAC Name | methyl (1E)-N-hydroxyethanimidothioate | [1] |

| Appearance | Off-white to pale yellow solid; White powder | [4][5] |

| Melting Point | 94-95 °C | [6] |

| Boiling Point | ~125-194.1 °C (estimates vary) | [7][8] |

| Solubility | Soluble in DMSO; Partly miscible in water | [3][5] |

| Flash Point | 71.2 °C | [8] |

| Vapor Pressure | 0.118 mmHg at 25°C | [6] |

| Purity | Typically >98% (HPLC) | [3] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere | [4] |

Toxicology and Mechanism of Action

The toxicological profile of this compound is intrinsically linked to its parent compound, Methomyl.

Toxicity of Parent Compound: Methomyl

Methomyl is a highly toxic carbamate insecticide. Its primary mechanism of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[9][10] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, which can result in symptoms like weakness, nausea, muscle tremors, convulsions, and, in severe cases, respiratory failure and death.[6][11]

| Compound | Species | Route | Value | Reference(s) |

| Methomyl | Rat | Oral LD₅₀ | 17 - 24 mg/kg | [6] |

| Mouse | Oral LD₅₀ | 10 mg/kg | [6] | |

| Rabbit | Dermal LD₅₀ | > 5000 mg/kg | [6] | |

| Rat | Inhalation LC₅₀ (4h) | 0.3 mg/L | [6] |

Toxicological Profile of this compound

Metabolic Pathway

This compound is a product of the metabolic degradation of the insecticides Thiodicarb and Methomyl. In both environmental and biological systems, Thiodicarb is first converted to Methomyl.[3] Subsequently, Methomyl undergoes hydrolysis to form this compound, which is then further metabolized into simpler, volatile compounds like acetonitrile (B52724) and carbon dioxide.[9]

Metabolic degradation pathway of Thiodicarb to this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research purposes.

Synthesis of this compound via the Acetaldehyde (B116499) Method

This protocol is based on the widely used acetaldehyde method for producing this compound.[7]

Reagents and Equipment:

-

Acetaldehyde

-

Hydroxylamine (B1172632) hydrochloride

-

Suitable acid-binding agent (e.g., sodium hydroxide)

-

Chlorine gas

-

Sodium methyl mercaptide solution

-

Reaction vessel with temperature control and gas inlet

-

Filtration apparatus

-

Drying oven

Procedure:

-

Acetaldehyde Oxime Formation: React acetaldehyde with hydroxylamine hydrochloride in an aqueous solution. Add an acid-binding agent incrementally to neutralize the HCl formed and drive the reaction to completion. Maintain temperature control as the reaction can be exothermic.

-

Chlorination: Introduce the acetaldehyde oxime from the previous step into a suitable reaction vessel. At a controlled temperature (e.g., 0-10°C), carefully bubble chlorine gas through the solution to form the acethydroxamoyl chloride intermediate.

-

Thioesterification: Add sodium methyl mercaptide solution dropwise to the reaction mixture containing the acethydroxamoyl chloride intermediate.

-

pH Adjustment and Precipitation: Carefully adjust the pH of the solution with a base (e.g., sodium hydroxide (B78521) solution) to facilitate the precipitation of the product.

-

Isolation and Purification: Cool the reaction mixture to complete precipitation. Collect the solid product by filtration and wash it with cold water to remove salts and impurities.

-

Drying: Dry the resulting white crystalline product, this compound, in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Analytical Protocol: Determination by GC-MS after Derivatization

Due to the thermal lability of the parent compound Methomyl, a common analytical strategy involves its conversion to the more stable this compound, followed by derivatization to a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][8]

General workflow for the GC-MS analysis of this compound.

Reagents and Equipment:

-

Sample matrix (e.g., stomach contents, blood, vegetable extract)

-

Acetonitrile, HPLC grade

-

Sodium hydroxide solution (e.g., 2 M)

-

Hydrochloric acid solution (e.g., 2 M)

-

Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

-

Internal standard (e.g., diphenylamine (B1679370) or dimethylglyoxime)

-

Solid-phase extraction (SPE) or liquid-liquid extraction supplies

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Vortex mixer, centrifuge, heating block

Procedure:

-

Extraction: Extract Methomyl and its oxime from the sample matrix. For biological samples, a common method is extraction with acetonitrile. For plant matter, an acidified methanol (B129727) extraction can be used.[6][8]

-

Alkaline Hydrolysis (if analyzing for total Methomyl): If the goal is to measure total Methomyl by converting it to the oxime, treat the sample extract with a sodium hydroxide solution for approximately 60 minutes at room temperature.[8] This step quantitatively converts any Methomyl present to this compound. Neutralize the solution with hydrochloric acid afterward.

-

Cleanup: Perform a cleanup step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering matrix components.

-

Derivatization: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Add the silylating agent (e.g., BSTFA + 1% TMCS) and a suitable solvent. Heat the mixture (e.g., at 70°C for 30 minutes) to form the silyl (B83357) ether of this compound.[8]

-

GC-MS Analysis:

-

Column: Use a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1-2 µL of the derivatized sample into the GC inlet.

-

Temperature Program: A typical program might start at 80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes.

-

Mass Spectrometer: Operate in electron impact (EI) mode. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Key ions for the TMS-derivative of this compound include m/z 177 (M+) and the base peak at m/z 75.[8]

-

-

Quantification: Prepare a calibration curve using standards of this compound that have undergone the same derivatization procedure. Use an internal standard to correct for variations in extraction efficiency and injection volume.

Conclusion

This compound (CAS 13749-94-5) is a crucial analyte for researchers studying the metabolism and environmental fate of Methomyl and Thiodicarb insecticides. While its direct toxicity is considered low due to the absence of the carbamate moiety, understanding its properties and having robust methods for its synthesis and detection are essential. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals engaged in pesticide research, environmental monitoring, and toxicology.

References

- 1. [Effects of methomyl on acetylcholinesterase in erythrocyte membrane and various brain areas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gajbps.com [gajbps.com]

- 4. mmsl.cz [mmsl.cz]

- 5. Methomyl, a carbamate insecticide, forms oxygenated transformation products that inhibit acetylcholinesterase upon chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study of the Oxime-induced Reactivation of Acetyl- and Butyrylcholinesterase of Human with Inhibition of Organophosphorus Insecticide In Vitro - Kolesnikov - Bulletin of Experimental Biology and Medicine [journal-vniispk.ru]

- 9. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

Physical and chemical properties of Methomyl oxime

An In-depth Technical Guide to the Physical and Chemical Properties of Methomyl (B1676398) Oxime

Abstract

Methomyl oxime, with the CAS number 13749-94-5, is a significant chemical intermediate in the synthesis of carbamate (B1207046) pesticides, most notably methomyl.[1][2] It is also recognized as a metabolite of methomyl and an environmental transformation product of alanycarb.[1][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It includes a summary of its properties in tabular format, detailed experimental protocols, and visualizations of key processes.

Chemical Identity

This compound, also known by its IUPAC name methyl (1E)-N-hydroxyethanimidothioate, is an organic compound with the chemical formula C3H7NOS.[4] It is characterized by an oxime functional group, which contributes to its reactivity and isomeric properties.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl (1E)-N-hydroxyethanimidothioate[4] |

| CAS Number | 13749-94-5[3][4][6][7] |

| Molecular Formula | C3H7NOS[3][4][6] |

| Molecular Weight | 105.16 g/mol [3][4] |

| Synonyms | 1-(Methylthio)acetaldehyde oxime, Methyl N-hydroxyacetimidothioate, Methyl thioacetohydroxamate, S-Methyl N-hydroxythioacetimidate[4][7][8] |

| InChI Key | TYEVWCPZVQACAE-ONEGZZNKSA-N[4] |

| Canonical SMILES | C/C(=N\O)/SC[4] |

Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1][7][9] It is partly miscible in water and soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[6][9]

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Off-White to Pale Yellow Solid[7] |

| Melting Point | 94-95 °C[7] |

| Boiling Point | 125 °C (rough estimate)[7] |

| Flash Point | 71.2 °C[7] |

| Vapor Pressure | 0.118 mmHg at 25°C[7] |

| Solubility in Water | Partly miscible[9] |

| Solubility in Organic Solvents | Soluble in DMSO[6] |

| Storage Conditions | 0-6°C[7] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions but can undergo decomposition.[9] It is an important precursor in the synthesis of the insecticide methomyl, where it reacts with methyl isocyanate.[10][11][12] The degradation of methomyl in the environment can lead to the formation of this compound through hydroxylation and subsequent reactions.[13] The stability of related compounds, like methomyl, is pH-dependent, with increased degradation at higher pH levels.[14][15][16]

Table 3: Spectral Data for this compound

| Spectral Data Type | Key Features |

| Mass Spectrometry (GC-MS) | Available spectral data can be found in various databases.[4] |

| Infrared (IR) Spectroscopy | Available spectral data can be found in various databases.[4][17] |

Experimental Protocols

Synthesis of this compound via the Acetaldehyde (B116499) Method

This method is widely used for the production of this compound.[2]

Methodology:

-

Acetaldehyde Oxime Formation: Acetaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of an acid-binding agent to produce acetaldehyde oxime.[2]

-

Chlorination: The resulting acetaldehyde oxime is then reacted with chlorine gas at a controlled temperature.[2][18]

-

Thioesterification: Sodium methyl mercaptide is added dropwise to the chlorinated intermediate.[2][18]

-

pH Adjustment and Isolation: The pH of the reaction mixture is adjusted with an alkali. The solution is then cooled to precipitate the product.[2]

-

Purification: The precipitated white crystals of this compound are collected by suction filtration and dried.[1][2]

Analytical Method for this compound Determination

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of methomyl and its metabolites, including this compound.[19][20]

Methodology:

-

Sample Preparation: A biological or environmental sample is extracted with a suitable organic solvent, such as acetone (B3395972) or ethyl acetate.[20]

-

Derivatization (Optional but Recommended): To improve chromatographic performance, the oxime can be converted to its trimethylsilyl (B98337) (TMS) ether derivative. This results in more symmetrical peaks and better sensitivity.[19]

-

GC-MS Analysis: The prepared sample is injected into a gas chromatograph equipped with a suitable column (e.g., 5% OV-1).[19] The separated components are then detected and quantified by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced specificity and sensitivity.[20]

-

Quantification: A standard curve is prepared using known concentrations of this compound to quantify the amount in the sample.[20]

Visualizations

Synthesis Workflow of this compound

References

- 1. Methomyl-Oxime 98% [metorri.com]

- 2. An Introduction to this compound [metorri.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C3H7NOS | CID 5365286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Ref: IN X1177) [sitem.herts.ac.uk]

- 6. This compound | 13749-94-5 | MOLNOVA [molnova.com]

- 7. echemi.com [echemi.com]

- 8. Methomyl-oxime | CymitQuimica [cymitquimica.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 11. CN102924354A - Synthetic method of methomyl - Google Patents [patents.google.com]

- 12. Methomyl (EHC 178, 1996) [inchem.org]

- 13. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 15. scispace.com [scispace.com]

- 16. scispace.com [scispace.com]

- 17. METHOMYL-OXIME(13749-94-5) IR Spectrum [chemicalbook.com]

- 18. US4327033A - Process for the production of this compound - Google Patents [patents.google.com]

- 19. Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methomyl Oxime: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of methomyl (B1676398) oxime's solubility in organic solvents. Due to a notable lack of quantitative data in publicly available literature, this document focuses on presenting the existing qualitative information, outlining standardized experimental protocols for solubility determination, and providing a visual workflow for such experiments.

Core Data Presentation: Qualitative Solubility of Methomyl Oxime

Despite extensive searches of scientific databases, regulatory documents, and chemical supplier information, precise quantitative solubility data (e.g., in g/L or mg/mL at specified temperatures) for this compound in organic solvents remains largely unreported. The available information is qualitative and is summarized in the table below. This represents a significant data gap for researchers and professionals working with this compound.

| Solvent | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Chloroform | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

It is important to note that the term "soluble" and "slightly soluble" are not standardized and can vary between sources. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols: Determining Solubility

The absence of specific published protocols for determining the solubility of this compound necessitates the use of standardized methods. The "shake-flask" method is a widely recognized and robust technique for determining the saturation solubility of a compound in a given solvent. This method is described in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).[4][5][6][7]

Principle of the Shake-Flask Method

The shake-flask method is an equilibrium-based method that determines the saturation concentration of a solute in a solvent.[8][9][10][11] An excess amount of the solid compound is added to the solvent of interest and agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[8][9][10][11] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.[8][9]

Detailed Methodology

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a flask or vial containing the organic solvent of interest. The use of a significant excess of the solid is crucial to ensure that saturation is achieved.

-

The flask is sealed to prevent solvent evaporation.

-

The mixture is agitated (e.g., using a shaker bath or magnetic stirrer) at a constant and controlled temperature for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time needed to reach equilibrium.[5][6][7]

-

-

Phase Separation:

-

After the equilibration period, the agitation is stopped, and the mixture is allowed to stand at the same constant temperature to allow the undissolved solid to sediment.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn. This is typically done using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to ensure that no solid particles are transferred. Centrifugation can also be used to facilitate the separation of the solid from the liquid phase.[8]

-

-

Analysis of the Saturated Solution:

-

The concentration of this compound in the filtered supernatant is determined using a validated analytical method. Common analytical techniques for pesticide analysis include:

-

A calibration curve is prepared using standard solutions of this compound of known concentrations in the same solvent.

-

The concentration of the saturated solution is then calculated by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or in molar units (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the shake-flask method.

References

- 1. This compound | 13749-94-5 | MOLNOVA [molnova.com]

- 2. molnova.com [molnova.com]

- 3. METHOMYL-OXIME | 13749-94-5 [chemicalbook.com]

- 4. filab.fr [filab.fr]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 6. oecd.org [oecd.org]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. ctaa.com.tn [ctaa.com.tn]

- 13. researchgate.net [researchgate.net]

- 14. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]

An In-depth Technical Guide to the Geometric Isomerism of Methomyl Oxime (E/Z Isomers)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398), S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate, is a broad-spectrum carbamate (B1207046) insecticide that functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. The synthesis of methomyl involves the key intermediate S-methyl N-hydroxythioacetimidate, commonly referred to as methomyl oxime. Due to the restricted rotation around the carbon-nitrogen double bond (C=N), this compound can exist as two distinct geometric isomers: (E)-methomyl oxime and (Z)-methomyl oxime.

Stereoisomerism plays a profound role in the biological activity, environmental fate, and toxicology of pesticides.[1] For oxime-containing compounds, one geometric isomer often exhibits significantly higher biological activity than the other.[2] In the case of methomyl and its oxime precursor, the (Z)-isomer is reported to be the predominant and more biologically active form.[3] A comprehensive understanding of the properties, synthesis, and characterization of these isomers is therefore crucial for researchers in agrochemical development, toxicology, and regulatory science.

This technical guide provides a detailed overview of the geometric isomerism of this compound, including its structural basis, representative physicochemical and spectroscopic data, generalized experimental protocols for synthesis and separation, and a proposed mechanism for its differential biological activity.

Geometric Isomerism of this compound

Geometric isomerism in this compound arises from the different spatial arrangements of the hydroxyl (-OH) and methyl (-CH₃) groups relative to the methylthio (-SCH₃) group across the C=N double bond. The isomers are designated using the E/Z notation system based on the Cahn-Ingold-Prelog priority rules.

-

(Z)-Methomyl Oxime: The higher priority groups (the -OH and -SCH₃ groups) are on the same side of the C=N double bond. This isomer is also referred to as the syn-isomer in older literature, in reference to the hydroxyl group and the methyl group.

-

(E)-Methomyl Oxime: The higher priority groups are on opposite sides of the C=N double bond. This corresponds to the anti-isomer. The IUPAC name for this isomer is methyl (1E)-N-hydroxyethanimidothioate.[4]

Figure 1: Chemical Structures of (E)- and (Z)-Methomyl Oxime

FAO specifications for the final product, methomyl, note that the cis-isomer (corresponding to Z) is so strongly favored thermodynamically that the trans-isomer (E) is often not detectable in practice, suggesting greater stability of the Z-configuration in the final carbamate.[5]

Data Presentation: Physicochemical and Spectroscopic Properties

Table 1: Representative Physicochemical Properties of E/Z Aldoxime Isomers

| Property | (Z)-Isomer | (E)-Isomer | Rationale for Expected Differences |

| Melting Point | Generally Lower | Generally Higher | The (E)-isomer is often more symmetrical, allowing for more efficient packing in a crystal lattice, which typically results in a higher melting point. |

| Solubility | Generally Higher | Generally Lower | The lower melting point and potentially higher dipole moment of the (Z)-isomer can lead to greater solubility in polar solvents. |

| Stability | Often More Stable | Often Less Stable | For many aldoximes, the (Z)-isomer is the thermodynamically more stable form. However, this can be influenced by steric and electronic factors.[6] |

Table 2: Expected Spectroscopic Data for Differentiating this compound Isomers

| Technique | Nucleus/Bond | Expected Chemical Shift (δ) / Frequency (cm⁻¹) for (Z)-Isomer | Expected Chemical Shift (δ) / Frequency (cm⁻¹) for (E)-Isomer | Key Differentiating Features |

| ¹H NMR | =N-OH | ~10-12 ppm | ~10-12 ppm | The oxime proton chemical shift can be very sensitive to solvent and concentration. The key difference is often seen in protons on the alpha-carbon. |

| -CH ₃ | ~2.0-2.2 ppm | ~1.8-2.0 ppm | The methyl protons syn to the hydroxyl group (E-isomer) are expected to be shielded (appear at a lower δ) compared to the protons anti to the hydroxyl group (Z-isomer) due to the anisotropic effect of the C=N-O group. | |

| -SCH ₃ | ~2.3-2.5 ppm | ~2.3-2.5 ppm | Minimal difference expected, but minor shifts may be observed. | |

| ¹³C NMR | C =N | ~150-155 ppm | ~148-153 ppm | The C=N carbon chemical shift is sensitive to the stereochemistry. The carbon syn to the hydroxyl group often shows a shielding effect. |

| -C H₃ | ~12-16 ppm | ~18-22 ppm | The methyl carbon anti to the hydroxyl group (Z-isomer) is expected to be shielded compared to the methyl carbon syn to the hydroxyl group (E-isomer). | |

| IR Spectroscopy | C=N Stretch | ~1650-1680 cm⁻¹ | ~1650-1680 cm⁻¹ | The C=N stretching frequency can be slightly different between isomers, but the difference is often small and may be difficult to resolve. |

| N-O Stretch | ~930-960 cm⁻¹ | ~930-960 cm⁻¹ | Differences may be subtle but can provide confirmatory evidence. |

Experimental Protocols

The following are detailed, generalized methodologies that can be adapted by researchers for the synthesis and separation of this compound isomers.

Protocol 1: General Synthesis of this compound (E/Z Mixture)

This protocol is based on the established "acetaldehyde method" for producing this compound.[7][8]

Materials:

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Chlorine (Cl₂) gas or N-chlorosuccinimide (NCS)

-

Sodium methyl mercaptide (NaSCH₃)

-

N-methylpyrrolidone (NMP) or other suitable solvent

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

Procedure:

-

Formation of Acetaldoxime (B92144): Dissolve hydroxylamine hydrochloride in water and cool in an ice bath. Slowly add a solution of sodium hydroxide to neutralize the HCl and liberate free hydroxylamine. To this solution, add acetaldehyde dropwise while maintaining the temperature below 10°C. Stir for 1-2 hours to form acetaldoxime.

-

Chlorination: Dissolve the crude acetaldoxime in a suitable solvent like N-methylpyrrolidone and cool the solution to between -10°C and 0°C.[8] Bubble chlorine gas through the solution or add N-chlorosuccinimide portion-wise, maintaining the low temperature. Monitor the reaction by TLC or GC until the starting material is consumed, yielding acethydroxamoyl chloride.

-

Thioesterification: Prepare a solution of sodium methyl mercaptide. While maintaining the temperature of the acethydroxamoyl chloride solution between 0°C and 10°C, add the sodium methyl mercaptide solution dropwise.[8]

-

pH Adjustment and Isolation: Carefully monitor and maintain the pH of the reaction mixture between 6 and 7 using a dilute base or acid as needed.[8] Stir for an additional 30-60 minutes after the addition is complete.

-

Work-up: The reaction mixture can be filtered to remove precipitated salts (e.g., NaCl). The product, a mixture of (E)- and (Z)-methomyl oxime, can be isolated from the filtrate by extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) followed by drying and evaporation of the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: General Separation of E/Z Oxime Isomers by HPLC

This protocol provides a starting point for developing a reversed-phase HPLC method for separating this compound isomers.[9]

Instrumentation & Columns:

-

HPLC system with a UV detector (e.g., monitoring at 220-254 nm)

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: Deionized water

-

Solvent B: Acetonitrile or Methanol

-

A typical starting point is an isocratic elution with a mixture such as 60:40 or 50:50 (Water:Acetonitrile). Gradient elution may be necessary for optimal separation.

Procedure:

-

Sample Preparation: Dissolve the crude E/Z mixture of this compound in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Method Development:

-

Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

-

Inject a small volume (e.g., 10 µL) of the sample.

-

Begin with an isocratic mobile phase (e.g., 50% B). If separation is poor, adjust the ratio of Solvent B.

-

If isocratic elution is insufficient, develop a linear gradient (e.g., start at 30% B and increase to 80% B over 20 minutes).

-

-

Fraction Collection: Once separation is achieved, switch to a semi-preparative or preparative column to isolate larger quantities of each isomer. Collect the eluent corresponding to each peak in separate flasks.

-

Post-Processing: Combine the fractions for each isomer. Remove the organic solvent using a rotary evaporator. The isolated isomer in the remaining aqueous phase can be recovered by lyophilization or extraction. Confirm the purity of each isolated isomer by re-injecting a small amount onto the analytical column.

Biological Activity and Proposed Signaling Pathway

The primary mechanism of toxicity for methomyl is the inhibition of acetylcholinesterase (AChE).[10] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) in synaptic clefts, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in paralysis and death of the insect.

The differential insecticidal activity between the (Z) and (E) isomers of methomyl can be attributed to their stereospecific interactions with the AChE active site. The three-dimensional structure of the active site creates a chiral environment. It is hypothesized that the (Z)-isomer has a conformation that allows for a more favorable fit and stronger binding to the enzyme's active site compared to the (E)-isomer. This leads to more effective inhibition of acetylcholine hydrolysis and thus higher insecticidal potency.

Experimental and Analytical Workflow

For a laboratory investigation into the geometric isomerism of this compound, a logical workflow is essential. This workflow ensures a systematic approach from initial synthesis to final biological evaluation.

References

- 1. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 2. Study of the relationship between geometric isomerism and biologically active properties of compounds | Izvestiya of Saratov University. Chemistry. Biology. Ecology [old-ichbe.sgu.ru]

- 3. This compound (Ref: IN X1177) [sitem.herts.ac.uk]

- 4. This compound | C3H7NOS | CID 5365286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime | MDPI [mdpi.com]

- 7. An Introduction to this compound [metorri.com]

- 8. US4327033A - Process for the production of this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

In-Depth Technical Guide: The Biological Activity of Z-Isomer Methomyl Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methomyl (B1676398) oxime, a primary metabolite of the carbamate (B1207046) insecticide methomyl, exists as two geometric isomers: Z and E. The Z-isomer is recognized as the more biologically active and stable form. This technical guide provides a comprehensive overview of the biological activity of Z-isomer methomyl oxime, with a focus on its synthesis, mechanism of action as an acetylcholinesterase inhibitor, and its insecticidal and nematicidal properties. This document synthesizes available data, details experimental methodologies, and presents signaling pathways and workflows to support further research and development in this area.

Introduction

Methomyl, a broad-spectrum carbamate insecticide, undergoes metabolic transformation in various organisms, leading to the formation of this compound[1][2][3]. This metabolite, chemically known as 1-(methylthio)acetaldehyde oxime, exists as Z and E geometric isomers due to the restricted rotation around the carbon-nitrogen double bond[4]. The Z-isomer is the predominant and more biologically potent form[4]. Understanding the specific biological activities of the Z-isomer of this compound is crucial for a complete toxicological profile of methomyl and for the potential development of new pesticidal agents. This guide will delve into the known biological effects, underlying mechanisms, and relevant experimental protocols associated with Z-isomer this compound.

Synthesis and Characterization

The synthesis of this compound is a critical step for its biological evaluation. The most common industrial production method is the acetaldehyde (B116499) method[5][6].

Synthesis Protocol: Acetaldehyde Method

This method involves a two-step process: the formation of acetaldoxime (B92144) followed by chlorination and subsequent reaction with a sulfur-containing nucleophile.

Step 1: Formation of Acetaldoxime Acetaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium hydroxide) to form acetaldoxime[5][6].

Step 2: Formation of Z-Methomyl Oxime The resulting acetaldoxime is then chlorinated. The chlorinated intermediate is subsequently reacted with sodium methyl mercaptide. The pH is adjusted with a base, and the product is cooled to facilitate the precipitation of white crystals of this compound[5][6]. The Z-isomer is the thermodynamically favored and more stable product of this reaction.

Isomer Separation and Characterization

While the Z-isomer is predominant, the synthesis may yield a mixture of Z and E isomers. Separation of these isomers can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or through fractional crystallization, exploiting the differences in their physical properties[7][8].

Characterization and quantification of the Z- and E-isomers are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons near the C=N bond differ between the two isomers, allowing for their identification and the determination of their relative ratios[7]. The Z-isomer of this compound has a melting point of 93-95 °C, while the E-isomer melts at 47-50 °C[5].

Biological Activity and Mechanism of Action

The primary mechanism of toxicity for methomyl and its active metabolites is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects, nematodes, and vertebrates[9][10].

Acetylcholinesterase Inhibition

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately death of the organism[3][10].

Signaling Pathway of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by compounds like Z-isomer this compound disrupts the normal signaling pathway at the cholinergic synapse.

Figure 1. Signaling pathway of acetylcholinesterase inhibition by Z-isomer this compound.

Insecticidal and Nematicidal Activity

As a metabolite of the potent insecticide and nematicide methomyl, Z-isomer this compound is expected to contribute to the overall toxicity. Studies on methomyl have demonstrated its efficacy against a wide range of insect pests and nematodes[3][13].

While specific LC50 or LD50 values for Z-methomyl oxime are not widely reported, the activity of the parent compound, methomyl, provides an indication of the potential potency. For instance, methomyl has shown rapid knockdown of the root-knot nematode Meloidogyne incognita with EC50 values around 4.9 mg/L[13].

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of Z-isomer this compound.

Acetylcholinesterase Inhibition Assay

The Ellman assay is a widely used method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is used as a substrate for AChE. Its hydrolysis produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Protocol Outline:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and the test compound (Z-methomyl oxime) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Incubation: Pre-incubate the enzyme with varying concentrations of Z-methomyl oxime for a defined period.

-

Reaction Initiation: Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

-

Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Figure 2. Experimental workflow for the acetylcholinesterase inhibition assay.

Insecticidal Bioassay

A common method to assess insecticidal activity is the contact vial bioassay.

Protocol Outline:

-

Preparation of Vials: Coat the inside of glass vials with different concentrations of Z-methomyl oxime dissolved in a volatile solvent (e.g., acetone). Allow the solvent to evaporate completely.

-

Insect Exposure: Introduce a known number of test insects (e.g., fruit flies, mosquitoes) into each vial.

-

Observation: Record mortality at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Data Analysis: Calculate the percentage mortality for each concentration and time point. Determine the LC50 (lethal concentration for 50% of the population) or LT50 (lethal time for 50% of the population at a given concentration).

Nematicidal Bioassay

An in vitro aqueous assay can be used to evaluate nematicidal activity.

Protocol Outline:

-

Preparation of Test Solutions: Prepare serial dilutions of Z-methomyl oxime in water or a suitable buffer in multi-well plates.

-

Nematode Exposure: Add a suspension of a known number of nematodes (e.g., Meloidogyne incognita juveniles) to each well.

-

Incubation: Incubate the plates at a controlled temperature.

-

Observation: After a set exposure time (e.g., 24, 48, 72 hours), observe the nematodes under a microscope and count the number of immobile or dead individuals.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value.

Quantitative Data

Specific quantitative data on the biological activity of Z-isomer this compound is limited in publicly accessible literature. The available data primarily focuses on the parent compound, methomyl.

Table 1: Biological Activity Data for Methomyl (as a reference)

| Activity Type | Organism/Enzyme | Value | Reference |

| Nematicidal Activity (EC50) | Meloidogyne incognita | 4.9 mg/L | [13] |

| Acute Oral Toxicity (LD50) | Rat (male) | 17 mg/kg | [14] |

| Acute Oral Toxicity (LD50) | Rat (female) | 24 mg/kg | [14] |

| Acute Dermal Toxicity (LD50) | Rabbit | >5000 mg/kg | [14] |

Researchers are encouraged to perform dedicated studies to establish the specific quantitative activity of Z-isomer this compound.

Conclusion and Future Directions

The Z-isomer of this compound is an important and biologically active metabolite of the insecticide methomyl. Its primary mechanism of action is the inhibition of acetylcholinesterase, leading to its insecticidal and nematicidal properties. While general synthetic and analytical methods are established, there is a clear need for more specific quantitative data on the biological activity of the purified Z-isomer.

Future research should focus on:

-

The development and validation of robust analytical methods for the routine quantification of Z-methomyl oxime in biological and environmental samples.

-

Detailed kinetic studies of the interaction between purified Z-methomyl oxime and acetylcholinesterase from various target and non-target species.

-

Comprehensive toxicity studies to determine the specific LD50 and LC50 values of Z-methomyl oxime against a range of insect and nematode pests.

-

Investigation into other potential signaling pathways and off-target effects to build a more complete toxicological profile.

A deeper understanding of the biological activity of Z-isomer this compound will contribute to a more accurate risk assessment of methomyl and could inform the design of novel and more selective pest control agents.

References

- 1. Penetration and fate of methomyl and its oxime metabolite in insects and twospotted spider mites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments [mdpi.com]

- 3. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Ref: IN X1177) [sitem.herts.ac.uk]

- 5. chembk.com [chembk.com]

- 6. Methomyl-Oxime 98% [metorri.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Methomyl (Ref: OMS 1196) [sitem.herts.ac.uk]

- 10. Sub-Chronic Methomyl Exposure Induces Oxidative Stress and Inflammatory Responses in Zebrafish with Higher Female Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmsl.cz [mmsl.cz]

- 13. researchgate.net [researchgate.net]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methomyl Oxime: A Primary Degradation Product of Methomyl - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl (B1676398), a broad-spectrum carbamate (B1207046) insecticide, is subject to environmental degradation through various biotic and abiotic pathways. A critical aspect of understanding its environmental fate and potential toxicological impact is the identification and quantification of its degradation products. Among these, Methomyl oxime (S-methyl-N-hydroxythioacetimidate) has been consistently identified as a primary degradation product resulting from hydrolysis, photolysis, and microbial metabolism of Methomyl.[1][2] This technical guide provides a comprehensive overview of the formation of this compound from Methomyl, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation pathways and experimental workflows.

Degradation Pathways of Methomyl to this compound

The transformation of Methomyl to this compound primarily occurs through the cleavage of the carbamate ester bond.[3] This can be initiated by several environmental factors:

-

Hydrolysis: Under alkaline conditions, the ester bond of Methomyl is susceptible to hydrolysis, leading to the formation of this compound and methylcarbamic acid.[1][4]

-

Photolysis: Exposure to ultraviolet (UV) radiation can induce the cleavage of the ester bond, contributing to the formation of this compound.[3][5]

-

Microbial Degradation: Various microorganisms possess enzymes, such as carboxylesterases, that can catalyze the hydrolysis of the ester bond in Methomyl, resulting in the production of this compound.[3][6]

The primary degradation pathway leading to this compound is illustrated below.

References

- 1. Environmental fate and toxicology of methomyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Considering degradation kinetics of pesticides in plant uptake models: proof of concept for potato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments | MDPI [mdpi.com]

- 4. Methomyl | C5H10N2O2S | CID 4109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Hydrolysis of Methomyl to Methomyl Oxime in Alkaline Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methomyl (B1676398), a carbamate (B1207046) insecticide, is known to undergo degradation in alkaline environments. A primary pathway of this degradation is the hydrolysis of the carbamate ester linkage, yielding the less toxic metabolite, methomyl oxime. This technical guide provides an in-depth overview of the alkaline hydrolysis of methomyl, consolidating quantitative kinetic data, detailed experimental protocols for monitoring the reaction, and a visualization of the chemical transformation. Understanding the kinetics and mechanism of this reaction is crucial for environmental fate assessment, residue analysis, and the development of detoxification strategies.

Introduction

Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum insecticide that has been widely used in agriculture.[1] Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[2] However, the presence of methomyl residues in the environment and agricultural products is a significant concern due to its high toxicity to non-target organisms, including humans.[1]

One of the key degradation pathways for methomyl in the environment is hydrolysis, particularly under alkaline conditions.[1] This process involves the cleavage of the ester bond in the methomyl molecule, leading to the formation of this compound (S-methyl-N-hydroxythioacetimidate) and methylcarbamic acid, which is unstable and further decomposes.[3] The rate of this hydrolysis is significantly influenced by pH and temperature, with accelerated degradation observed in alkaline media.[4] This guide focuses on the chemical transformation of methomyl to this compound under alkaline conditions, providing a comprehensive resource for researchers in environmental science, toxicology, and pesticide development.

Quantitative Data on Methomyl Hydrolysis

The rate of methomyl hydrolysis is highly dependent on the pH of the solution. In alkaline conditions, the reaction follows pseudo-first-order kinetics with respect to methomyl concentration, and the rate constant increases with increasing pH. The following table summarizes the available quantitative data on the hydrolysis of methomyl at various alkaline pH levels.

| pH | Temperature (°C) | Half-life (t₁⸝₂) | Pseudo-first-order rate constant (k_obs) (s⁻¹) | Second-order rate constant (k_B) (M⁻¹s⁻¹) | Reference(s) |

| 8.0 | Not Specified | 20 weeks | 6.56 x 10⁻⁸ | 6.56 x 10⁻² | [5] |

| 9.0 | 25 | 30 days | 2.67 x 10⁻⁷ | 2.67 x 10⁻² | [6] |

Note: The pseudo-first-order rate constant (k_obs) was calculated from the half-life (t₁⸝₂) using the formula k_obs = 0.693 / t₁⸝₂. The second-order rate constant (k_B) was estimated from the pseudo-first-order rate constant at a given pH using the formula k_B = k_obs / [OH⁻].

Experimental Protocols

This section outlines a general methodology for studying the hydrolysis of methomyl to this compound in alkaline conditions. The protocol covers the experimental setup, sample preparation, and analytical procedures using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Hydrolysis Experiment Setup

-

Buffer Preparation : Prepare a series of buffer solutions with the desired alkaline pH values (e.g., pH 8, 9, 10) using a suitable buffer system (e.g., borate (B1201080) buffer). Ensure the buffer has sufficient capacity to maintain a constant pH throughout the experiment.

-

Reaction Solution Preparation : Prepare a stock solution of methomyl in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure solubility.

-

Initiation of Hydrolysis : In a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C), add a small aliquot of the methomyl stock solution to the pre-warmed alkaline buffer solution to achieve the desired initial concentration of methomyl. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

-

Sampling : At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching the Reaction : Immediately quench the reaction in the collected aliquots to prevent further hydrolysis before analysis. This can be achieved by adding a small amount of acid (e.g., formic acid or phosphoric acid) to lower the pH.[7]

Sample Preparation for Analysis

-

Direct Injection (for HPLC) : If the sample matrix is clean (i.e., buffer solution), the quenched samples can often be directly injected into the HPLC system after filtration through a 0.22 µm syringe filter.

-

Solid-Phase Extraction (SPE) for Complex Matrices : For more complex matrices (e.g., environmental water samples), a cleanup and concentration step using SPE may be necessary. A C18 cartridge is commonly used for this purpose.

-

Derivatization (for GC) : For GC analysis, methomyl and this compound are often derivatized to improve their thermal stability and chromatographic behavior. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers of the oxime.[8][9]

Analytical Methodologies

HPLC with UV detection is a widely used technique for the simultaneous quantification of methomyl and this compound.

-

Instrumentation : An HPLC system equipped with a UV-Vis detector.

-

Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[6]

-

Mobile Phase : A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water is commonly employed.[6][10]

-

Flow Rate : A typical flow rate is 1.0 mL/min.

-

Detection : UV detection is performed at a wavelength where both methomyl and this compound have significant absorbance, typically around 230-235 nm.

-

Quantification : Quantification is achieved by creating a calibration curve using standard solutions of methomyl and this compound.

GC coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD) in sulfur mode can also be used for the analysis, especially after derivatization.

-

Instrumentation : A gas chromatograph coupled to a suitable detector.

-

Column : A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often used.[8]

-

Carrier Gas : Helium is typically used as the carrier gas.

-

Temperature Program : A temperature program is employed to achieve good separation of the analytes. An example program could be: initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injection : Splitless injection is commonly used for trace analysis.

-

Detection : A mass spectrometer provides high selectivity and sensitivity for identification and quantification. An FPD in sulfur mode can also be used for selective detection of sulfur-containing compounds like methomyl and its oxime.[8]

Signaling Pathways and Logical Relationships

The alkaline hydrolysis of methomyl is a chemical transformation rather than a biological signaling pathway. The following diagrams illustrate the logical workflow of the experimental procedure and the chemical reaction pathway.

Conclusion

The hydrolysis of methomyl to this compound is a critical degradation pathway, particularly in alkaline environments. The rate of this reaction is highly pH-dependent, with significantly faster degradation occurring at higher pH values. This technical guide provides a consolidated resource for researchers, offering quantitative kinetic data and detailed experimental protocols for monitoring this transformation using standard analytical techniques. The provided diagrams visually summarize the experimental workflow and the chemical reaction pathway, offering a clear and concise overview of the process. A thorough understanding of methomyl's hydrolysis is essential for predicting its environmental persistence, assessing potential risks, and developing effective remediation strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. Sensitive determination of methomyl in blood using gas chromatography-mass spectrometry as its oxime tert.-butyldimethylsilyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osha.gov [osha.gov]

- 6. fao.org [fao.org]

- 7. Determination of residues of methomyl and oxamyl and their oximes in crops by gas-liquid chromatography of oxime trimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. db.cngb.org [db.cngb.org]

- 9. scispace.com [scispace.com]

- 10. Methomyl (EHC 178, 1996) [inchem.org]

Microbial Degradation of Methomyl: A Technical Guide to the Oxime Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial degradation pathways of the carbamate (B1207046) insecticide methomyl (B1676398), with a specific focus on its conversion to methomyl oxime. The extensive use of methomyl in agriculture has raised environmental and health concerns, making bioremediation a critical area of study.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biochemical pathways to offer a comprehensive resource for professionals in the field.

Overview of Methomyl Biodegradation

Methomyl, an oxime carbamate insecticide, is susceptible to microbial degradation by a variety of microorganisms.[1] Several bacterial and fungal species have been identified with the capability to utilize methomyl as a source of carbon and/or nitrogen, breaking it down into less toxic compounds.[2][3] The primary and most crucial step in the detoxification of methomyl is the hydrolysis of its ester bond, which leads to the formation of this compound and methylcarbamic acid.[4][5] This initial cleavage is a key detoxification step as it reduces the immediate toxicity of the compound.[6][7]

A range of microbial genera have been implicated in methomyl degradation, including Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, Serratia, and Novosphingobium.[1] Fungal species, such as Aspergillus fumigatus, have also demonstrated the ability to biodegrade methomyl.[8]

Quantitative Data on Methomyl Degradation

The efficiency of methomyl degradation varies significantly among different microbial species and is influenced by environmental conditions such as pH, temperature, and initial substrate concentration. The following tables summarize the quantitative data from various studies on microbial degradation of methomyl.

| Microbial Strain | Initial Methomyl Concentration (mg/L) | Degradation Efficiency (%) | Time (days) | Reference |

| Aminobacter sp. MDW-2 & Afipia sp. MDW-3 (consortium) | 50 | 100 | 3 | [5] |

| Paracoccus sp. mdw-1 | 100 | 100 | 0.42 (10 hours) | [4] |

| Pseudomonas sp. EB20 | 10 | 77 | Not Specified | [4] |

| Bacillus cereus, B. safensis, Pseudomonas aeruginosa, Novosphingobium sp. FND3, Paracoccus sp. YM3 | Not Specified | 80 | 7 | [4] |

| Xanthomonas campestris pv. translucens | 5 | 95 | 32 | [8] |

| Aspergillus fumigatus | 5 | 87.8 | 32 | [8] |

| Microbial Consortium MF0904 | 25 | 100 | 4 | [9] |

Key Enzymes and Genes in Methomyl Degradation

The enzymatic breakdown of methomyl is central to its microbial degradation. The initial and most critical step, the hydrolysis of the carbamate ester linkage, is catalyzed by specific hydrolases.

A key enzyme identified in this process is a carbamate C-N hydrolase from Aminobacter aminovorans MDW-2.[6][7][10] The gene encoding this enzyme has been identified as ameH .[6][7][10] Disruption of the ameH gene in A. aminovorans MDW-2 resulted in the complete loss of the ability to hydrolyze methomyl, confirming its essential role in the detoxification process.[6] This enzyme cleaves the C-N bond in the carbamate group, leading to the formation of this compound and methylcarbamic acid.[4][5]

Microbial Degradation Pathway of Methomyl to this compound

The generally accepted microbial degradation pathway of methomyl initiates with the hydrolysis of the ester bond. This detoxification step can be visualized as follows:

In this pathway, the enzyme carbamate C-N hydrolase, encoded by the ameH gene in strains like Aminobacter aminovorans MDW-2, catalyzes the hydrolysis of methomyl.[6][10] This reaction yields this compound and methylcarbamic acid.[4][5] this compound can then undergo a Beckman rearrangement to form acetonitrile, which is subsequently mineralized to carbon dioxide, water, nitrate, and sulfate (B86663) ions.[4]

Experimental Protocols

This section outlines the general methodologies for key experiments involved in the study of microbial degradation of methomyl.

Isolation and Enrichment of Methomyl-Degrading Microorganisms

A common method to isolate microorganisms capable of degrading methomyl is through enrichment culture techniques.

Protocol:

-

Sample Collection: Obtain soil or water samples from environments with a history of methomyl application.

-

Enrichment: Inoculate the samples into a minimal salt medium (MSM) containing methomyl as the sole source of carbon and nitrogen.

-

Incubation: Incubate the cultures under aerobic conditions at a controlled temperature (e.g., 30°C) with agitation to ensure proper aeration.

-

Subculturing: Periodically transfer an aliquot of the culture to fresh MSM with progressively higher concentrations of methomyl to select for highly efficient degraders.

-

Isolation: After several rounds of enrichment, spread the culture onto solid MSM plates containing methomyl to isolate individual colonies.

-

Purification: Streak individual colonies onto fresh plates to obtain pure cultures.

Analysis of Methomyl Degradation and Metabolite Identification

The degradation of methomyl and the identification of its metabolites are typically performed using chromatographic techniques.

Protocol:

-

Culturing: Grow the isolated microbial strain in a liquid medium containing a known concentration of methomyl.

-

Sampling: Collect aliquots of the culture supernatant at different time intervals.

-

Extraction: Extract the residual methomyl and its metabolites from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis:

-

High-Performance Liquid Chromatography (HPLC): Quantify the concentration of methomyl to determine the degradation rate.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Separate and identify the degradation products by comparing their mass spectra with known standards and libraries.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a sensitive method for identifying polar metabolites in the aqueous phase.[11]

-

Conclusion

The microbial degradation of methomyl, particularly the initial conversion to this compound, represents a promising avenue for the bioremediation of contaminated environments. A diverse array of bacteria and fungi possess the enzymatic machinery to detoxify this insecticide. The identification and characterization of key enzymes, such as the carbamate C-N hydrolase encoded by the ameH gene, provide valuable insights into the molecular mechanisms of this process. Further research focusing on the optimization of degradation conditions for microbial consortia and the genetic engineering of highly efficient degrading strains will be pivotal for the development of practical bioremediation technologies. This guide serves as a foundational resource for researchers and professionals working towards these goals.

References